(+)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride
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Overview
Description
Preparation Methods
The synthesis of (+)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride involves several steps. The primary synthetic route includes the reaction of 2,6-dimethylaniline with chloroacetyl chloride to form an intermediate, which is then reacted with ammonia to yield the final product. Industrial production methods typically involve similar steps but are optimized for large-scale production .
Chemical Reactions Analysis
(+)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride.
Scientific Research Applications
(+)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in the study of antiarrhythmic agents.
Biology: Researchers use it to study the effects of sodium channel blockers on cellular functions.
Medicine: It is primarily used in the treatment of cardiac arrhythmias.
Industry: The compound is used in the development of new pharmaceuticals and in quality control processes.
Mechanism of Action
The mechanism of action of (+)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride involves blocking sodium channels in a potential- and frequency-dependent manner. This action stabilizes the cardiac cell membrane and prevents abnormal electrical activity, thereby reducing the occurrence of arrhythmias .
Comparison with Similar Compounds
(+)-2-Amino-N-(2,6-dimethylphenyl)propanamide monohydrochloride is unique in its specific action on sodium channels. Similar compounds include:
Lidocaine: Another sodium channel blocker used as a local anesthetic and antiarrhythmic agent.
Mexiletine: Similar in structure and function, used to treat chronic pain and arrhythmias.
Procainamide: Used to treat cardiac arrhythmias but has a different mechanism of action compared to Tocainide.
Properties
CAS No. |
53984-76-2 |
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Molecular Formula |
C11H17ClN2O |
Molecular Weight |
228.72 g/mol |
IUPAC Name |
(2S)-2-amino-N-(2,6-dimethylphenyl)propanamide;hydrochloride |
InChI |
InChI=1S/C11H16N2O.ClH/c1-7-5-4-6-8(2)10(7)13-11(14)9(3)12;/h4-6,9H,12H2,1-3H3,(H,13,14);1H/t9-;/m0./s1 |
InChI Key |
AMZACPWEJDQXGW-FVGYRXGTSA-N |
Isomeric SMILES |
CC1=C(C(=CC=C1)C)NC(=O)[C@H](C)N.Cl |
Canonical SMILES |
CC1=C(C(=CC=C1)C)NC(=O)C(C)N.Cl |
Origin of Product |
United States |
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